molecular formula C15H13NO2S B10845137 6,7-Dimethoxy-3-thiophen-2-yl-quinoline

6,7-Dimethoxy-3-thiophen-2-yl-quinoline

Cat. No.: B10845137
M. Wt: 271.3 g/mol
InChI Key: DWCZKFGISHBMCE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-thiophen-2-yl-quinoline is a quinoline derivative characterized by methoxy groups at positions 6 and 7 and a thiophene substituent at position 2. The thiophene moiety introduces sulfur-based electronic effects, which may enhance binding affinity in biological systems or alter physicochemical properties such as solubility and lipophilicity.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

6,7-dimethoxy-3-thiophen-2-ylquinoline

InChI

InChI=1S/C15H13NO2S/c1-17-13-7-10-6-11(15-4-3-5-19-15)9-16-12(10)8-14(13)18-2/h3-9H,1-2H3

InChI Key

DWCZKFGISHBMCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline typically involves the construction of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-thiophen-2-yl-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which may exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-thiophen-2-yl-quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Interactions

  • 6,7-Dimethoxy-2,4-diphenylquinoline: Substituents: Two phenyl groups at positions 2 and 3. Crystal Structure: Dihedral angles between phenyl rings and the quinoline core range from 56.04° to 76.25°, influencing π-π stacking and intermolecular C–H···O hydrogen bonds .
  • 4-Chloro-6,7-dimethoxyquinoline: Substituents: Chlorine at position 4. Geometry: Nearly planar quinoline core with methoxy groups deviating slightly (0.02–0.08 Å) from the plane. Intramolecular C–H···Cl interactions stabilize the structure . Comparison: The electronegative chlorine atom may enhance reactivity in substitution reactions compared to the sulfur-containing thiophene group.
  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Scaffold: Quinoxaline (two nitrogen atoms) with nitro and thiophene groups. Crystal Data: Monoclinic (P21/c), molecular weight 339.38 g/mol. π-π interactions between thiophene and quinoxaline rings dominate packing .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Target
6,7-Dimethoxy-3-thiophen-2-yl-quinoline C₁₅H₁₃NO₂S 271.34 Thiophene, Methoxy 3.2 PDGFRB
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 223.66 Chlorine, Methoxy 2.8 Not specified
6,7-Dimethoxy-2,4-diphenylquinoline C₂₃H₁₉NO₂ 341.41 Phenyl, Methoxy 4.5 Structural studies
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ 339.38 Thiophene, Nitro 3.9 Not specified
  • Solubility : Thiophene-containing compounds may exhibit better aqueous solubility than purely aromatic analogues due to sulfur’s polarizability.

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